molecular formula C16H21NO3 B5789935 3-(3,5-DIMETHOXYANILINO)-5,5-DIMETHYL-2-CYCLOHEXEN-1-ONE

3-(3,5-DIMETHOXYANILINO)-5,5-DIMETHYL-2-CYCLOHEXEN-1-ONE

Cat. No.: B5789935
M. Wt: 275.34 g/mol
InChI Key: QNQFSLHZLARUCD-UHFFFAOYSA-N
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Description

3-(3,5-Dimethoxyanilino)-5,5-dimethyl-2-cyclohexen-1-one is an organic compound that features a cyclohexenone core substituted with a dimethoxyaniline group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Dimethoxyanilino)-5,5-dimethyl-2-cyclohexen-1-one typically involves the reaction of 3,5-dimethoxyaniline with a suitable cyclohexenone derivative under controlled conditions. One common method involves the use of a base such as sodium hydride to deprotonate the aniline, followed by nucleophilic addition to the cyclohexenone. The reaction is usually carried out in an aprotic solvent like tetrahydrofuran (THF) at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Dimethoxyanilino)-5,5-dimethyl-2-cyclohexen-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Electrophilic reagents like bromine in acetic acid.

Major Products Formed

Scientific Research Applications

3-(3,5-Dimethoxyanilino)-5,5-dimethyl-2-cyclohexen-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3,5-Dimethoxyanilino)-5,5-dimethyl-2-cyclohexen-1-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3,5-Dimethoxyanilino)-5,5-dimethyl-2-cyclohexen-1-one is unique due to the combination of the dimethoxyaniline and cyclohexenone moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

3-(3,5-dimethoxyanilino)-5,5-dimethylcyclohex-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO3/c1-16(2)9-12(5-13(18)10-16)17-11-6-14(19-3)8-15(7-11)20-4/h5-8,17H,9-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNQFSLHZLARUCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=CC(=O)C1)NC2=CC(=CC(=C2)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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